1-{5,8-Dioxaspiro[3.5]nonan-6-yl}methanamine hydrochloride is a chemical compound that has gained attention in scientific research due to its unique spirocyclic structure and potential biological activities. This compound features a dioxaspiro group and a methanamine moiety, making it a versatile building block for various chemical syntheses and biological studies. Its molecular formula is with a molecular weight of 193.67 g/mol.
1-{5,8-Dioxaspiro[3.5]nonan-6-yl}methanamine hydrochloride is classified as an organic compound, specifically an amine due to the presence of the methanamine functional group. Its spirocyclic structure places it within a unique category of compounds that exhibit interesting stereochemical properties.
The synthesis of 1-{5,8-Dioxaspiro[3.5]nonan-6-yl}methanamine hydrochloride typically involves several key steps:
The molecular structure of 1-{5,8-Dioxaspiro[3.5]nonan-6-yl}methanamine hydrochloride can be represented by its canonical SMILES notation: C1CC2(C1)COCC(O2)CN.Cl
. The InChI Key for this compound is WQAWSEFYVXVTOA-UHFFFAOYSA-N
, providing a unique identifier for database searches.
Property | Data |
---|---|
Molecular Formula | C8H16ClNO2 |
Molecular Weight | 193.67 g/mol |
IUPAC Name | 5,8-dioxaspiro[3.5]nonan-6-ylmethanamine;hydrochloride |
InChI | InChI=1S/C8H15NO2.ClH/c9-4-7-5-10-6-8(11-7)2-1-3-8;/h7H,1-6,9H2;1H |
1-{5,8-Dioxaspiro[3.5]nonan-6-yl}methanamine hydrochloride participates in various chemical reactions:
The specific products formed depend on the reagents and conditions employed during these reactions.
The mechanism of action of 1-{5,8-Dioxaspiro[3.5]nonan-6-yl}methanamine hydrochloride involves its interaction with molecular targets within biological systems. It may function as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Ongoing research aims to elucidate the precise targets and pathways affected by this compound, contributing to its potential therapeutic applications.
Property | Data |
---|---|
Boiling Point | Not specified |
Density | Not specified |
Storage Temperature | Recommended at 2–8 °C |
These properties are crucial for handling and storage in laboratory settings.
1-{5,8-Dioxaspiro[3.5]nonan-6-yl}methanamine hydrochloride has multiple applications across various scientific fields:
The ongoing research into this compound highlights its versatility and potential impact in both academic and industrial settings .
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4